Ethyl 2-(3-chloro-2-nitrophenyl)acetate
CAS No.:
Cat. No.: VC14238332
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO4 |
|---|---|
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | ethyl 2-(3-chloro-2-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C10H10ClNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3 |
| Standard InChI Key | QKFCFMRCEYUIDT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-(3-chloro-2-nitrophenyl)acetate (CAS 134653346) has the molecular formula C₁₁H₉ClN₂O₄ and a molecular weight of 268.65 g/mol . Its IUPAC name, ethyl 2-(3-chloro-6-cyano-2-nitrophenyl)acetate, reflects the presence of a cyano group at the 6-position of the aromatic ring, which distinguishes it from simpler nitroaryl acetates . The structural uniqueness arises from the synergistic effects of electron-withdrawing groups (nitro, chloro, cyano) and the ester functionality, which collectively influence its reactivity and stability.
The compound’s SMILES notation (CCOC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C#N) and InChIKey (WFPMORYPPCTZAC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography of analogous compounds confirms that the nitro and chloro groups adopt a coplanar arrangement with the aromatic ring, minimizing steric hindrance and maximizing resonance stabilization .
Synthesis and Optimization Strategies
| Entry | Solvent | Temp (°C) | Base (Equiv) | Yield (%) |
|---|---|---|---|---|
| 13 | NMP | 150 | K₂CO₃ (10) | 82 |
| 14 | NMP | 150 | K₂CO₃ (10) | 87 |
Conditions: Microwave irradiation, 0.01 M concentration, 1 h reaction time .
Key findings include:
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Solvent Effects: N-Methyl-2-pyrrolidone (NMP) outperformed DMF and o-xylene due to its high polarity and ability to stabilize transition states .
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Base Optimization: Potassium carbonate (10 equiv) proved optimal for deprotonation without promoting side reactions like formylation .
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Microwave Assistance: Reduced reaction times (15 min to 1 h) and improved yields (34% → 87%) were achieved using microwave irradiation .
Challenges in Functionalization
Attempts to protect the nitrogen atom in cyclized products faced hurdles due to electron-withdrawing groups reducing nucleophilicity. For example, Boc protection under LiHMDS conditions led to O-tert-butoxycarbonylation instead of N-protection . This underscores the need for tailored protecting strategies when working with nitroaryl acetates.
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., NMP, DMF) but limited solubility in water or hydrocarbons. Stability studies suggest decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under acidic conditions .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 8.07 (dd, J = 8.2 Hz), 7.65 (ddd, J = 7.6 Hz), and 3.80 (s) confirm the aromatic protons and ethoxy group .
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) align with its functional groups .
Applications in Pharmaceutical Development
Anticancer Activity
While direct biological data for Ethyl 2-(3-chloro-2-nitrophenyl)acetate is limited, structurally related benzazocines demonstrate activity against breast cancer (MCF7, SKBR3) and pancreatic (MiaPaCa) cell lines . The nitro group’s role as a hydrogen bond acceptor may enhance binding to cellular targets.
Heterocyclic Synthesis
The compound serves as a precursor for:
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Benzazocines: Via reductive cyclization, yielding eight-membered rings with potential CNS activity .
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Pyrazole Derivatives: Condensation with hydrazines generates pyrazole cores, common in anti-inflammatory agents .
Future Directions
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Mechanistic Studies: Elucidate the role of the cyano group in directing cyclization regioselectivity.
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Biological Profiling: Expand toxicity screening to include genotoxicity and hepatotoxicity endpoints.
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Process Optimization: Explore continuous-flow synthesis to enhance scalability and safety.
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